molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No. B125904
CAS RN: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Patent
US04329503

Procedure details

202.6 parts of 2,4-dinitrochlorobenzene are converted into sodium 2,4-dinitrophenolate in accordance with the statements in Example 1 and, after adding 400 parts of water and 184 parts of ammonium chloride, the pH value is adjusted to 7.0. Reduction to sodium 2-amino-4-nitrophenolate is carried out with 580 parts of 31.9% strength hydrosulphide solution at pH values of at most 9, whilst stirring and monitoring the pH. After addition of the hydrosulphide, the mixture is subsequently stirred at 70° to 75° C. for about 45 minutes and the sulphur which has precipitated is filtered off. 100 g of sodium sulphite are added to the filtrate and the mixture is cooled to about 15° C. and adjusted to a pH of 5.6 to 5.8 with 136 parts of 30% strength hydrochloric acid. The mixture is subsequently stirred for about a further hour at 5° to 10° C. and filtered and the filter cake is rinsed with about 200 parts of 26% strength aqueous sodium chloride solution. 277.6 parts of a 53.3% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 147.9 parts of 100% pure 2-amino-4-nitrophenol (96% of theory, relative to 2,4-dinitrochlorobenzene) are obtained. The product has a sulphur content of <0.1% and a melting point of 144° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
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Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+](C1C=C([N+]([O-])=O)C=CC=1Cl)([O-])=O.[N+:14]([C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[O-:26])([O-])=O.[Na+].[Cl-].[NH4+].NC1C=C([N+]([O-])=O)C=CC=1[O-].[Na+].[SH-]>O>[NH2:14][C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[OH:26] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred at 70° to 75° C. for about 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the sulphur which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
100 g of sodium sulphite are added to the filtrate
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for about a further hour at 5° to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake is rinsed with about 200 parts of 26% strength aqueous sodium chloride solution

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.